molecular formula C10H9N5 B1267434 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 20271-35-6

5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B1267434
CAS No.: 20271-35-6
M. Wt: 199.21 g/mol
InChI Key: XWQIUVCDURLODQ-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C10H9N5. It is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .

Biochemical Analysis

Biochemical Properties

5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, it can alter the expression of genes involved in critical cellular functions, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s binding to enzyme active sites can prevent substrate access, thereby inhibiting enzyme activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can induce hepatotoxicity at high doses, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to alterations in energy production and metabolic homeostasis. Additionally, it can affect the levels of metabolites involved in cellular respiration and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biological activity. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA replication .

Preparation Methods

The synthesis of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile can be achieved through several routes. One common method involves the reaction of benzyl azide with malononitrile in the presence of sodium in ethanol. This reaction, however, often suffers from low yields and the formation of byproducts . Another approach involves the cycloaddition reactions of aryl azides with cyanacetyl indoles, which can produce the desired compound in high yields and short reaction times .

Chemical Reactions Analysis

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar compounds to 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-6-9-10(12)15(14-13-9)7-8-4-2-1-3-5-8/h1-5H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQIUVCDURLODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317348
Record name 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20271-35-6
Record name NSC314884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11 Parts of the 5-amino-1-benzyl-4-carbamoyl-1,2,3-triazole obtained are suspended in 50 parts dimethylformamide. At 0°, 15.3 parts phosphorus oxychloride are added dropwise thereto and the mixture is stirred for 15 minutes at room temperature and 15 minutes at 80°. After cooling to 25°, 50 parts 1 N hydrochloric acid are added thereto and the whole is heated to 100° for approximately 5 minutes. On cooling to room temperature the desired product precipitates which is then filtered and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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